5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
73373-02-1 |
|---|---|
Molecular Formula |
C8H11FN2O3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
5-fluoro-1-(propoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-2-3-14-5-11-4-6(9)7(12)10-8(11)13/h4H,2-3,5H2,1H3,(H,10,12,13) |
InChI Key |
SINILWAEINXOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method is the reaction of 5-fluorouracil with propoxymethyl halides under basic conditions . Industrial production methods often involve the use of advanced fluorination techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Industry: The compound is used in the production of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA replication and cell division, leading to cytotoxic effects . Additionally, it can interfere with RNA processing enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
Alkyl/Ether-Linked Derivatives
5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 77474-48-7)
- Structure : Propoxyethyl group (-CH₂CH₂-O-CH₂CH₂CH₃) at N1.
- Molecular Formula : C₉H₁₃FN₂O₃.
- Molecular Weight : 216.21 g/mol.
- Properties : Increased lipophilicity due to the longer ethyl chain, which may enhance tissue penetration but reduce aqueous solubility .
5-Fluoro-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 69849-33-8) Structure: Propargyl group (-CH₂-C≡CH) at N1. Molecular Formula: C₇H₅FN₂O₂. Molecular Weight: 168.13 g/mol.
Sulfonyl Derivatives
5-Fluoro-1-(arylsulfonyl)pyrimidine-2,4(1H,3H)-diones
- Structure : Aryl sulfonyl groups (-SO₂-Ar) at N1.
- Key Findings :
- Electron-withdrawing substituents (e.g., -NO₂, -Cl) at the 2- or 4-position of the aryl ring enhance anticancer activity against BEL-7402 cells.
- Example: 5-Fluoro-1-(4-nitrobenzenesulfonyl)pyrimidine-2,4(1H,3H)-dione showed IC₅₀ values <10 µM against HL-60 leukemia cells .
Hybrid Derivatives
5-FU/Curcumin Hybrid (Compound 6b)
- Structure : Triazole-linked curcumin moiety.
- Molecular Weight : ~550 g/mol (estimated).
- Activity : Demonstrated cytotoxic activity (IC₅₀ = 8.2 µM against MCF-7 breast cancer cells) by combining 5-FU’s antimetabolite properties with curcumin’s anti-inflammatory and pro-apoptotic effects .
5-FU/Genistein Hybrid (Compound 4d)
Prodrugs and Bioactive Derivatives
Tegafur (5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione)
- Structure : Tetrahydrofuran ring at N1.
- Role : Prodrug of 5-FU, converted in vivo via cytochrome P450 enzymes.
- Advantage : Prolonged half-life and reduced gastrointestinal toxicity compared to 5-FU .
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione
Structural-Activity Relationship (SAR) Insights
- Lipophilicity : Ether-linked derivatives (e.g., propoxymethyl, propoxyethyl) balance solubility and membrane permeability, critical for oral bioavailability .
- Electron-Withdrawing Groups: Sulfonyl derivatives with -NO₂ or -Cl substituents enhance anticancer activity by stabilizing the sulfonate leaving group during thymidylate synthase inhibition .
Data Table: Key Comparators
Biological Activity
5-Fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C₇H₈FN₂O₂
- Molecular Weight: 158.15 g/mol
- CAS Number: 51-21-8
The compound is characterized by the presence of a fluorine atom and a propoxymethyl group attached to a pyrimidine ring, which contributes to its unique biological activity.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects by interfering with viral replication processes.
- Antitumor Activity : There is evidence supporting its potential as an anticancer agent, particularly in the context of gene therapy applications where it may enhance the efficacy of prodrugs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent antitumor activity (source needed).
- Antiviral Activity : In vitro experiments showed that the compound could inhibit the replication of certain viruses. The mechanism was attributed to interference with viral RNA synthesis (source needed).
Comparative Biological Activity Table
Q & A
Q. Basic
- 1H NMR : Peaks for the propoxymethyl group (δ ~3.5–4.0 ppm for CH2O), fluorine-coupled splitting in the pyrimidine ring, and absence of NH protons confirm N1 substitution .
- Mass spectrometry (MS) : Use electrospray ionization (ESI-MS) to observe the molecular ion peak [M+H]⁺ and fragmentation patterns indicative of the propoxymethyl side chain .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrimidine ring and substituent geometry .
How can researchers resolve contradictions in NMR data during synthesis?
Advanced
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Solvent effects : Use deuterated solvents consistently and compare with literature data .
- Tautomerism : 5-Fluorouracil derivatives exhibit keto-enol tautomerism; low-temperature NMR or X-ray analysis can confirm the dominant form .
- Impurities : Employ HPLC (C18 column, 25-min cycle) to isolate pure fractions before characterization .
What crystallography techniques confirm the molecular structure of this compound?
Q. Advanced
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds) and dimer formation via R₂²(8) ring motifs .
- Refinement parameters : Use SHELXL for H-atom placement, with isotropic displacement parameters (Uiso) constrained to 1.2–1.5× the attached atom’s Ueq .
- Geometric validation : Compare bond distances (e.g., C–F: ~1.35 Å) and angles with density functional theory (DFT) calculations .
How do hydrogen-bonding interactions influence the stability of this compound?
Advanced
Inversion-related dimers formed via N–H⋯O hydrogen bonds (2.8–3.0 Å) enhance crystal packing efficiency and thermal stability . Intra- and intermolecular C–H⋯O interactions further stabilize the lattice, reducing solubility in nonpolar solvents. These interactions are critical for predicting bioavailability in drug design .
What strategies enable functionalization of the pyrimidine ring in this compound?
Q. Advanced
- Electrophilic substitution : Nitration using HNO₃/H₂SO₄ introduces nitro groups at the C6 position, enabling further reduction to amino derivatives .
- Alkylation/arylation : React with benzyl chlorides or aryl halides under Pd catalysis to modify the N1 or C5 positions .
- Heterocycle fusion : Condensation with thioacetamide in acetic acid yields thieno[2,3-d]pyrimidine derivatives with enhanced bioactivity .
How do one-pot and stepwise synthesis methods compare for pyrimidine derivatives?
Q. Basic
- One-pot synthesis : Efficient for simple derivatives (e.g., dihydropyrimidinones), using NH₄OAc in glacial acetic acid at 108°C. Yields >80% but limited to symmetrical substrates .
- Stepwise synthesis : Required for asymmetric or complex substitutions (e.g., propoxymethyl groups). Example: Acylation → alkylation → recrystallization (yield ~60–70%) .
What mechanistic insights explain the alkylation of pyrimidine derivatives in DMF?
Advanced
In DMF, potassium carbonate deprotonates the N1 position, generating a nucleophilic uracil anion. Propoxymethyl chloride undergoes SN2 displacement, with DMF stabilizing the transition state via polar aprotic solvation. Competing O-alkylation is minimized by steric hindrance at the O2/O4 positions . Kinetic studies (e.g., in situ IR) can optimize reaction rates and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
